molecular formula C11H22O3 B13879630 1-Hydroxy-3-octoxypropan-2-one

1-Hydroxy-3-octoxypropan-2-one

Cat. No.: B13879630
M. Wt: 202.29 g/mol
InChI Key: TZVJAYQBSQAKRM-UHFFFAOYSA-N
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Description

1-Hydroxy-3-octoxypropan-2-one is a ketone derivative with the molecular formula C₁₁H₂₂O₃. Its structure consists of a propan-2-one backbone substituted with a hydroxy group at position 1 and an octoxy (C₈H₁₇O) ether group at position 3.

Properties

Molecular Formula

C11H22O3

Molecular Weight

202.29 g/mol

IUPAC Name

1-hydroxy-3-octoxypropan-2-one

InChI

InChI=1S/C11H22O3/c1-2-3-4-5-6-7-8-14-10-11(13)9-12/h12H,2-10H2,1H3

InChI Key

TZVJAYQBSQAKRM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOCC(=O)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Hydroxy-3-octoxypropan-2-one can be synthesized through several methods. One common approach involves the reaction of 1,3-dihydroxyacetone with octanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate ester, which is then hydrolyzed to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. The product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-3-octoxypropan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The octoxy group can be substituted with other alkoxy groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 1-octoxy-3-oxopropan-2-one or 1-octoxy-3-carboxypropan-2-one.

    Reduction: Formation of 1-octoxy-3-hydroxypropan-2-ol.

    Substitution: Formation of various alkoxy derivatives depending on the substituent used.

Scientific Research Applications

1-Hydroxy-3-octoxypropan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Hydroxy-3-octoxypropan-2-one involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The octoxy group provides hydrophobic interactions, enhancing the compound’s binding affinity to lipid membranes or hydrophobic pockets in proteins.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-Hydroxy-3-octoxypropan-2-one with four structurally related compounds:

Compound Name IUPAC Name Functional Groups Molecular Formula Key Properties/Applications Reference
This compound This compound Hydroxy, ketone, octoxy ether C₁₁H₂₂O₃ Lipophilic; potential surfactant intermediate N/A
1-Hydroxypropan-2-one 1-Hydroxypropan-2-one Hydroxy, ketone C₃H₆O₂ Water-soluble; used in pharmaceuticals
2-(Diethylamino)-1-phenylpropan-1-one 2-(Diethylamino)-1-phenylpropan-1-one Ketone, tertiary amine, phenyl C₁₂H₁₅NO Low polarity; medicinal chemistry applications
1,2,3-Trichloropropane 1,2,3-Trichloropropane Three chlorine substituents C₃H₅Cl₃ Toxic; industrial solvent
Glycerophospholipid analog 1-2-Aminoethoxyphosphoryloxy-3-hydroxypropan-2-yl ester Hydroxy, phosphate ester, fatty acid Varies Amphiphilic; biological membrane component
Key Observations:
  • Functional Groups: The target compound’s octoxy ether distinguishes it from simpler ketones like 1-hydroxypropan-2-one, enhancing lipophilicity. In contrast, 2-(diethylamino)-1-phenylpropan-1-one contains an aromatic ring and amine group, favoring interactions in drug design .
  • Solubility : The octoxy chain reduces water solubility compared to 1-hydroxypropan-2-one, which is more polar due to its shorter hydroxy-ketone structure .
  • Toxicity : Unlike 1,2,3-Trichloropropane (a chlorinated hydrocarbon with documented toxicity) , the target compound’s alkoxy and hydroxy groups suggest lower acute toxicity, though empirical data are lacking.
  • Biological Relevance : Glycerophospholipid analogs (e.g., 3-hydroxypropan-2-yl esters) share a glycerol-like backbone but serve biological roles (e.g., membrane structure) distinct from the synthetic applications of this compound .

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